2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate is a chemical compound with the molecular formula C6H16N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two amino groups and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Ethylene oxide→2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate
The reaction is usually conducted at elevated temperatures and pressures to facilitate the formation of the product. The reaction mixture is then purified using various techniques such as distillation and recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then purified using industrial-scale purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated products.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate involves its interaction with various molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The hydroxyethyl and amino groups play a crucial role in these interactions, facilitating the binding of the compound to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Hydroxyethyl)amino)ethanol: Similar structure but lacks the aminoacetate group.
N,N-bis(2-hydroxyethyl)ethylenediamine: Contains two hydroxyethyl groups but differs in the arrangement of functional groups.
Uniqueness
2-((2-Hydroxyethyl)amino)ethyl2-aminoacetate is unique due to the presence of both hydroxyethyl and aminoacetate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H14N2O3 |
---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethyl 2-aminoacetate |
InChI |
InChI=1S/C6H14N2O3/c7-5-6(10)11-4-2-8-1-3-9/h8-9H,1-5,7H2 |
InChI-Schlüssel |
HMUOELZXVAAOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCOC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.